Crystallographic Confirmation of Binding to PKA versus Generic Pyrazole Scaffold
Unlike the unsubstituted 5-amino-1H-pyrazole-4-carbonitrile scaffold, which lacks direct crystallographic evidence of kinase binding, 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile has been co-crystallized with cAMP-dependent protein kinase A (PKA) at a resolution of 1.50 Å [1]. This provides unambiguous, atomic-level validation of its ability to engage the ATP-binding site of PKA, a feature that cannot be assumed for other pyrazole-4-carbonitrile analogs. The crystal structure reveals specific interactions between the pyrrolidine moiety and the kinase hinge region, confirming its role as a privileged fragment for kinase inhibitor design [1].
| Evidence Dimension | Target Engagement (Structural Confirmation) |
|---|---|
| Target Compound Data | Co-crystal structure with PKA (PDB ID: 5N7P); Resolution: 1.50 Å |
| Comparator Or Baseline | Unsubstituted 5-amino-1H-pyrazole-4-carbonitrile (no published PKA co-crystal structure) |
| Quantified Difference | N/A (Qualitative Structural Difference) |
| Conditions | X-ray crystallography of PKA from Cricetulus griseus |
Why This Matters
Direct structural evidence of target engagement de-risks hit-to-lead campaigns and provides a rational basis for structure-guided optimization, which is not possible with analogs lacking this data.
- [1] Siefker, C., Heine, A., Klebe, G. A crystallographic fragment study with cAMP-dependent protein kinase A. To be published. View Source
